molecular formula C15H15NO2 B11949646 Phenyl 3,5-dimethylphenylcarbamate

Phenyl 3,5-dimethylphenylcarbamate

Cat. No.: B11949646
M. Wt: 241.28 g/mol
InChI Key: UIQSECMOEVKGHQ-UHFFFAOYSA-N
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Description

Phenyl 3,5-dimethylphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,5-dimethylphenylcarbamate can be synthesized through a series of chemical reactions. One common method involves the oxycarbonylation of phenyl chloroformate with 3,5-dimethylphenyl isocyanate, followed by aminolysis with enantiopure ®- or (S)-α-phenylethylamine . The reaction conditions typically involve stirring the mixture at elevated temperatures, such as 100°C, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The phenyl and 3,5-dimethylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.

Scientific Research Applications

Phenyl 3,5-dimethylphenylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 3,5-dimethylphenylcarbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions facilitate the compound’s binding to specific sites on target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Phenyl 3,5-dimethylphenylcarbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific applications and effectiveness in chiral separation.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and development.

Properties

IUPAC Name

phenyl N-(3,5-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSECMOEVKGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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